REACTION_CXSMILES
|
[OH-].[K+:2].[NH2:3][CH:4]([C:9]([OH:11])=[O:10])[CH2:5][C:6]([OH:8])=[O:7].C(O)C>O>[NH2:3][CH:4]([C:9]([O-:11])=[O:10])[CH2:5][C:6]([O-:8])=[O:7].[K+:2].[K+:2] |f:0.1,5.6.7|
|
Name
|
|
Quantity
|
11.3 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
DL-aspartic acid
|
Quantity
|
13.3 g
|
Type
|
reactant
|
Smiles
|
NC(CC(=O)O)C(=O)O
|
Name
|
|
Quantity
|
60 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
dipotassium DL-aspartate
|
Type
|
product
|
Smiles
|
NC(CC(=O)[O-])C(=O)[O-].[K+].[K+]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[OH-].[K+:2].[NH2:3][CH:4]([C:9]([OH:11])=[O:10])[CH2:5][C:6]([OH:8])=[O:7].C(O)C>O>[NH2:3][CH:4]([C:9]([O-:11])=[O:10])[CH2:5][C:6]([O-:8])=[O:7].[K+:2].[K+:2] |f:0.1,5.6.7|
|
Name
|
|
Quantity
|
11.3 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
DL-aspartic acid
|
Quantity
|
13.3 g
|
Type
|
reactant
|
Smiles
|
NC(CC(=O)O)C(=O)O
|
Name
|
|
Quantity
|
60 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
dipotassium DL-aspartate
|
Type
|
product
|
Smiles
|
NC(CC(=O)[O-])C(=O)[O-].[K+].[K+]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |